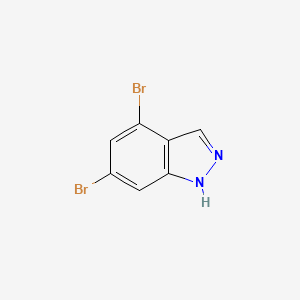

4,6-Dibromo-1H-indazole

Descripción general

Descripción

4,6-Dibromo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of bromine atoms at the 4 and 6 positions of the indazole ring makes this compound a valuable compound in various chemical and pharmaceutical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-1H-indazole typically involves the bromination of 1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures. The reaction conditions must be carefully controlled to ensure selective bromination at the 4 and 6 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over the reaction parameters, leading to high-purity products.

Análisis De Reacciones Químicas

Types of Reactions: 4,6-Dibromo-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The indazole ring can be oxidized to form various oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the indazole ring.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products:

Substitution Reactions: Products include azido-indazoles, amino-indazoles, and other substituted indazoles.

Oxidation Reactions: Oxidized derivatives such as indazole-3-carboxylic acid.

Reduction Reactions: Reduced forms of indazole or debrominated indazole.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have highlighted the antitumor properties of 4,6-dibromo-1H-indazole derivatives. These compounds have been evaluated for their ability to inhibit specific tumor-related enzymes and induce apoptosis in cancer cells.

Case Studies

- A study demonstrated that certain derivatives exhibited nanomolar potency against TDO, significantly affecting cancer cell viability and inducing apoptosis in K562 leukemia cells through modulation of apoptotic proteins such as Bcl-2 and Bax .

- Another investigation focused on a series of 4,6-disubstituted indazole analogues that showed promising results as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. One compound displayed an IC50 value of 30.2 nM against FGFR1 .

Enzyme Inhibition

The ability of this compound to act as an enzyme inhibitor is a significant area of research.

Target Enzymes

- Fibroblast Growth Factor Receptors (FGFRs) : The compound has shown efficacy in inhibiting FGFRs, with several derivatives yielding low nanomolar IC50 values, suggesting strong potential for cancer therapy .

- Indoleamine-2,3-Dioxygenase (IDO) : Some derivatives exhibited remarkable IDO inhibitory activities with IC50 values as low as 5.3 μM, indicating their potential role in modulating immune responses against tumors .

Structure-Activity Relationships

The structure-activity relationship (SAR) studies reveal that specific substitutions at the 4 and 6 positions of the indazole ring significantly affect the inhibitory potency against these enzymes. For instance, the presence of electron-withdrawing groups enhances enzyme interaction and inhibition efficiency.

Material Science Applications

Beyond biological applications, this compound is also being explored in material science.

Electronic Properties

The unique molecular structure of indazoles allows them to be utilized in developing new materials with specific electronic or optical properties. These compounds can be integrated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where their electronic characteristics can be tuned for enhanced performance .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Antitumor Activity | TDO and IDO inhibition | Nanomolar potency against TDO; induces apoptosis |

| Enzyme Inhibition | FGFR inhibition | Low nanomolar IC50 values; effective against cancers |

| Material Science | OLEDs and OPVs | Tunable electronic properties for advanced materials |

Mecanismo De Acción

The mechanism of action of 4,6-Dibromo-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atoms can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved vary depending on the specific biological context and the nature of the target molecules.

Comparación Con Compuestos Similares

4-Bromo-1H-indazole: Similar structure but with only one bromine atom.

6-Bromo-1H-indazole: Similar structure but with bromine at the 6 position only.

1H-indazole: The parent compound without any bromine substitution.

Uniqueness: 4,6-Dibromo-1H-indazole is unique due to the presence of two bromine atoms at specific positions on the indazole ring. This dual substitution can significantly alter the compound’s chemical reactivity and biological activity compared to its mono-brominated or non-brominated counterparts. The presence of two bromine atoms can enhance the compound’s ability to participate in various chemical reactions and increase its potential as a versatile intermediate in organic synthesis.

Actividad Biológica

4,6-Dibromo-1H-indazole is a derivative of indazole, a bicyclic compound recognized for its diverse biological activities, including anticancer, anti-inflammatory, and cardiovascular effects. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound features two bromine substituents at the 4 and 6 positions of the indazole ring. This structural modification can significantly influence its biological activity by altering electronic properties and interactions with biological targets.

Anticancer Activity

Research indicates that indazole derivatives exhibit notable anticancer properties. Specifically, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines through various mechanisms:

- Apoptosis Induction : A study demonstrated that indazole derivatives can trigger apoptosis in K562 leukemia cells by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax. Compounds were found to increase Bax (pro-apoptotic) levels while decreasing Bcl-2 (anti-apoptotic) levels, leading to enhanced apoptosis rates .

- Cell Cycle Arrest : The same research indicated that treatment with these compounds resulted in cell cycle arrest at the G0/G1 phase. This effect was attributed to the inhibition of key regulatory proteins involved in cell cycle progression .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Oncogenic Pathways : Similar compounds have been shown to inhibit the interaction between p53 and MDM2 proteins, thereby stabilizing p53 levels and promoting its tumor-suppressive functions .

- Reactive Oxygen Species (ROS) Modulation : Indazoles can also influence oxidative stress pathways, which are critical in cancer progression. By reducing ROS production, these compounds may mitigate oxidative damage in cells .

Cardiovascular Effects

Indazole derivatives have been implicated in cardiovascular health:

- Anti-inflammatory Properties : Some studies suggest that indazoles can reduce inflammation within vascular smooth muscle cells (VSMCs), potentially lowering the risk of atherosclerosis .

- Regulation of Hypertension : Certain derivatives exhibit hypotensive effects by acting as selective agonists for adrenergic receptors, thereby influencing vascular tone and blood pressure regulation .

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:

Case Studies

Several case studies have explored the therapeutic potential of indazole derivatives:

- Case Study on K562 Cells : Treatment with a related compound led to significant apoptosis rates (up to 37.72%) at higher concentrations after 48 hours. This study highlights the compound's potential as a low-toxicity anticancer agent .

- Cardiovascular Applications : In models of hypertension, administration of indazole derivatives resulted in decreased levels of homocysteine and improved plasma redox status, suggesting beneficial effects on cardiovascular biomarkers .

Propiedades

IUPAC Name |

4,6-dibromo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISLECNHRSEMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646146 | |

| Record name | 4,6-Dibromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447430-07-1 | |

| Record name | 4,6-Dibromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.